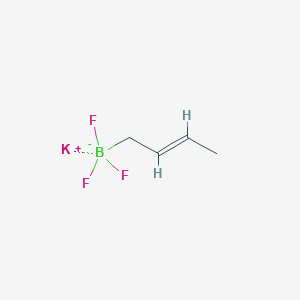

Potassium (E)-but-2-en-1-yltrifluoroborate

Beschreibung

Significance and Evolution of Organoboron Reagents in Organic Synthesis

The significance of organoboron reagents in modern organic chemistry cannot be overstated. Initially brought to prominence through the hydroboration reaction, which provides a straightforward route to organoboranes, their utility has expanded dramatically over the decades. youtube.com Organoboranes themselves are versatile intermediates that can be converted into a wide array of functional groups. nih.gov

A pivotal moment in the evolution of organoboron chemistry was the development of transition metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. numberanalytics.comtcichemicals.comorganic-chemistry.org This reaction, which forges carbon-carbon bonds between organoboron compounds and organic halides or triflates, has become a cornerstone of both academic and industrial research, particularly in the synthesis of pharmaceuticals and complex natural products. organic-chemistry.org The mild reaction conditions, high functional group tolerance, and the generation of environmentally benign byproducts are key advantages of this methodology. numberanalytics.com Over the years, the repertoire of organoboron reagents has expanded to include boronic acids, boronate esters, and, more recently, organotrifluoroborates, each offering distinct advantages in specific synthetic contexts. nih.govnih.gov

The Unique Role of Potassium Organotrifluoroborate Salts

Potassium organotrifluoroborate salts, with the general formula K[RBF₃], have carved out a unique and important niche within the family of organoboron reagents. nih.gov Their rise to prominence stems from a collection of highly desirable chemical and physical properties. A key advantage of these salts is their exceptional stability; they are generally crystalline solids that are stable to both air and moisture, allowing for indefinite storage on the shelf. numberanalytics.combristol.ac.uk This contrasts with the often-sensitive nature of other organoboron compounds like boronic acids, which can be prone to decomposition. researchgate.net

The tetracoordinate nature of the boron atom in organotrifluoroborates renders the carbon-boron bond less reactive under many standard synthetic conditions. numberanalytics.com This inherent stability allows for the manipulation of other functional groups within the molecule while leaving the trifluoroborate moiety intact. researchgate.net The reactivity of the organotrifluoroborate can then be "unleashed" under specific conditions, such as those employed in cross-coupling reactions, where they are thought to slowly release the corresponding boronic acid in situ. numberanalytics.comnih.gov This controlled release can be advantageous in minimizing side reactions. Furthermore, they are readily prepared, often from the corresponding boronic acids or organoboranes by treatment with potassium bifluoride (KHF₂), and their byproducts are typically non-toxic and water-soluble, simplifying purification. nih.govnih.gov

Specific Focus: Potassium (E)-but-2-en-1-yltrifluoroborate within the Organotrifluoroborate Class

Within the diverse class of organotrifluoroborates, this compound, also known as potassium (E)-crotyltrifluoroborate, stands out as a valuable reagent for the introduction of the butenyl functional group. Its chemical properties are summarized in the table below.

| Property | Value |

| CAS Number | 233666-81-4 |

| Molecular Formula | C₄H₇BF₃K |

| Molecular Weight | 162.01 g/mol |

This specific compound serves as a prime example of the utility of alkenyltrifluoroborates in carbon-carbon bond formation. Its primary and most well-documented application is in the diastereoselective crotylation of aldehydes, a reaction of significant importance for the synthesis of homoallylic alcohols. nih.govnih.gov These products are versatile intermediates in the synthesis of numerous natural products and biologically active molecules. nih.govresearchgate.net The (E)-geometry of the double bond in this reagent is crucial as it dictates the stereochemical outcome of its reactions, typically leading to the formation of the anti-diastereomer of the homoallylic alcohol product. nih.govresearchgate.net

Detailed Research Findings

The utility of this compound is best illustrated by examining its application in specific chemical transformations. The following subsections detail the research findings related to its synthesis and key reactions.

Synthesis of this compound

This compound is typically synthesized from the corresponding (E)-crotylboronate ester. A general and effective method involves the treatment of the boronate ester with an aqueous solution of potassium bifluoride (KHF₂). researchgate.net This reaction is often rapid and proceeds in high yield. The resulting trifluoroborate salt can then be isolated and purified by recrystallization, yielding a stable, crystalline solid. researchgate.net This straightforward and scalable synthesis contributes to its appeal as a readily accessible reagent.

Diastereoselective Crotylation of Aldehydes

The most extensively studied application of this compound is the diastereoselective addition to aldehydes to furnish homoallylic alcohols. This reaction is highly valued for its ability to create new carbon-carbon bonds and set two adjacent stereocenters simultaneously.

Lewis Acid Catalysis:

One effective protocol for this transformation involves the use of a Lewis acid catalyst, such as boron trifluoride etherate (BF₃·OEt₂). bristol.ac.ukresearchgate.net In these reactions, the (E)-crotyltrifluoroborate consistently yields the anti-homoallylic alcohol with high diastereoselectivity. researchgate.net This stereochemical outcome is consistent with a Zimmerman-Traxler-like transition state, where the reaction proceeds through a chair-like conformation. researchgate.net Another highly effective and environmentally benign catalyst is montmorillonite (B579905) K10 clay, which can promote the reaction efficiently, often in very short reaction times and with excellent yields and diastereoselectivity for a range of aldehydes. nih.govresearchgate.net

Aqueous and Biphasic Media:

Remarkably, the crotylation of aldehydes using this compound can also be performed in aqueous or biphasic media, often without the need for a Lewis acid catalyst. nih.govnih.gov For instance, the reaction can be induced in a biphasic system of dichloromethane (B109758) and water, sometimes with the aid of a phase-transfer catalyst like 18-crown-6, to afford the anti-homoallylic alcohol in high yield and with excellent diastereoselectivity (dr ≥ 98:2). nih.govnih.gov The ability to use water as a solvent and to conduct the reaction open to the atmosphere highlights the practical advantages and "green" credentials of this methodology. nih.gov

The table below summarizes the diastereoselective crotylation of 4-nitrobenzaldehyde (B150856) with this compound under different conditions.

| Catalyst/Promoter | Solvent System | Diastereomeric Ratio (anti:syn) | Yield |

| BF₃·OEt₂ (catalytic) | Dichloromethane | >95:5 | High |

| Montmorillonite K10 | Dichloromethane | 99:1 | 96% |

| 18-Crown-6 (catalytic) | Dichloromethane/Water | 96:4 | High |

Palladium-Catalyzed Cross-Coupling Reactions

While less specifically documented for the (E)-but-2-en-1-yl variant compared to its role in crotylation, potassium alkenyltrifluoroborates, in general, are excellent partners in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. nih.gov These reactions typically involve coupling with aryl or alkenyl halides and triflates. researchgate.net The standard conditions often employ a palladium catalyst, such as PdCl₂(dppf) or a combination of a palladium source like Pd(OAc)₂ with a phosphine (B1218219) ligand, and a base like cesium carbonate or potassium carbonate in a mixed solvent system (e.g., THF/water or toluene/water). nih.govresearchgate.net

Given the established reactivity of other potassium alkenyltrifluoroborates, it is highly probable that this compound would couple effectively with various electrophiles under similar Suzuki-Miyaura conditions to produce the corresponding butenyl-substituted aromatic or olefinic compounds with retention of the (E)-geometry of the double bond.

Rhodium-Catalyzed Reactions

Rhodium-catalyzed 1,2-addition reactions represent another important application for organotrifluoroborates. nih.gov These reactions, typically involving the addition of the organoboron reagent to aldehydes or other electrophiles, can be carried out in the presence of a rhodium catalyst, such as [{RhCl(cod)}₂]. nih.gov While specific examples detailing the use of this compound in this context are not as prevalent in the literature as for crotylation, the general reactivity of potassium organotrifluoroborates in rhodium-catalyzed processes suggests its potential utility. numberanalytics.comnih.gov These reactions are known to proceed under mild conditions and can exhibit high levels of stereocontrol, making them a powerful tool for asymmetric synthesis. bristol.ac.uknih.gov

Eigenschaften

IUPAC Name |

potassium;[(E)-but-2-enyl]-trifluoroboranuide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7BF3.K/c1-2-3-4-5(6,7)8;/h2-3H,4H2,1H3;/q-1;+1/b3-2+; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIQCEUGOWYYTQR-SQQVDAMQSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](CC=CC)(F)(F)F.[K+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[B-](C/C=C/C)(F)(F)F.[K+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7BF3K | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Potassium E but 2 En 1 Yltrifluoroborate and Analogues

Preparative Routes from Boronic Acids and Esters

The most established and widely utilized method for the preparation of potassium organotrifluoroborates is the reaction of a corresponding organoboronic acid or organoboronate ester with an aqueous solution of potassium hydrogen fluoride (B91410) (KHF₂). orgsyn.orgbldpharm.com This conversion is generally efficient, high-yielding, and cost-effective due to the inexpensive nature of KHF₂. nih.govpitt.edu

The typical procedure involves dissolving the boronic acid, such as (E)-but-2-en-1-ylboronic acid, in a solvent like methanol (B129727), followed by the addition of a saturated aqueous KHF₂ solution. orgsyn.orgnih.gov The reaction proceeds readily at room temperature, and the desired potassium organotrifluoroborate salt often precipitates from the reaction mixture, allowing for simple isolation by filtration.

Similarly, boronate esters, particularly pinacol (B44631) esters, serve as excellent precursors. nih.gov These esters can be converted to the corresponding trifluoroborate salts under similar conditions. This two-step approach is particularly useful when the boronate ester is more readily accessible than the boronic acid. For instance, a cis-alkenyl pinacolboronate can be smoothly converted to the corresponding potassium cis-alkenyltrifluoroborate upon treatment with KHF₂. nih.gov

| Precursor | Reagent | Product | Typical Yield | Reference |

| 1-Naphthaleneboronic acid | KHF₂ in Methanol/Water | Potassium 1-Naphthyltrifluoroborate | - | orgsyn.org |

| (Z)-2-(Phenyl)ethenyl pinacolboronate | KHF₂ in Methanol/Water | Potassium (Z)-2-(Phenyl)ethenyltrifluoroborate | - | nih.gov |

| Various Organoboron Intermediates | KHF₂ | Potassium Organotrifluoroborates | High | nih.gov |

Direct Synthetic Approaches

Direct methods aim to construct the carbon-boron bond and form the trifluoroborate salt in a more streamlined fashion, often starting from fundamental organic precursors.

Hydroboration of alkenes and alkynes provides a powerful and regioselective route to organoborane intermediates, which can be directly converted to potassium organotrifluoroborates without isolation of the intermediate boronic acid or ester. bldpharm.comnih.gov For the synthesis of Potassium (E)-but-2-en-1-yltrifluoroborate, the hydroboration of 1,3-butadiene (B125203) is a logical, albeit complex, starting point. More commonly, analogues are prepared from terminal alkenes.

A general and convenient method involves the hydroboration of a terminal alkene with a suitable reagent like dichloroborane or activated pyridine (B92270) borane (B79455) complexes. orgsyn.orgorganic-chemistry.org The resulting dichloroborane-alkene adduct is then hydrolyzed in situ to the crude boronic acid, which is subsequently treated with aqueous KHF₂ to furnish the final potassium alkyltrifluoroborate salt. orgsyn.org This sequential, one-pot procedure is praised for its convenience, high yields, and good reproducibility. orgsyn.org

| Alkene/Alkyne | Hydroborating Agent | Subsequent Treatment | Product Class | Reference |

| Terminal Alkenes | Dichloroborane | 1. H₂O2. KHF₂ | Potassium Alkyltrifluoroborates | orgsyn.org |

| Alkenes | Pyridine borane complexes (Py·BH₂X) | KHF₂ | Potassium Alkyltrifluoroborates | organic-chemistry.org |

| Alkenes | Di(isopropylprenyl)borane | KHF₂ | Potassium Alkyltrifluoroborates | nih.gov |

A modern approach to organoboron compounds involves the decarboxylative borylation of abundant and structurally diverse carboxylic acids. researchgate.netnih.gov This strategy allows for the conversion of an alkyl carboxylic acid into its corresponding boronate ester, which can then be transformed into the trifluoroborate salt.

The process typically requires the activation of the carboxylic acid as a redox-active ester, such as an N-hydroxyphthalimide (NHP) ester. nih.gov This activated intermediate then undergoes a nickel-catalyzed reaction with a diboron (B99234) reagent, like bis(pinacolato)diboron (B136004) (B₂pin₂), to yield the alkyl boronate ester. nih.govnih.gov An alternative, additive-free method utilizes visible-light photoredox catalysis to directly convert aliphatic acid derivatives into alkyl boronates or tetrafluoroborates. organic-chemistry.orgresearchgate.net This method represents a significant advancement in accessing organoboron compounds from inexpensive feedstocks.

A novel and highly effective method for synthesizing functionalized organotrifluoroborates proceeds via the nucleophilic substitution of potassium halomethyltrifluoroborates. organic-chemistry.orgacs.org This approach is unique because it allows for the formation of a C-C bond at a carbon atom already bearing the trifluoroborate group, a transformation that is challenging with other organoboron species due to the tetracoordinate nature of the boron atom. acs.org

The synthesis begins with the preparation of potassium bromo- or iodomethyltrifluoroborate. This is achieved through an in situ reaction of n-butyllithium with dibromomethane (B42720) or diiodomethane (B129776) in the presence of a trialkyl borate (B1201080), followed by the addition of KHF₂. organic-chemistry.orgorganic-chemistry.orgacs.orgnih.gov The resulting halomethyltrifluoroborate salt is a stable, solid material that can react with a wide array of nucleophiles. organic-chemistry.orgacs.org

| Nucleophile | Substrate | Product | Yield | Reference |

| Phenyllithium | Potassium iodomethyltrifluoroborate | Potassium benzyltrifluoroborate | 82% | acs.org |

| n-Butyllithium | Potassium iodomethyltrifluoroborate | Potassium pentyltrifluoroborate | 86% | acs.org |

| Benzylamine | Potassium iodomethyltrifluoroborate | Potassium (benzylaminomethyl)trifluoroborate | 98% | acs.org |

| Sodium phenoxide | Potassium iodomethyltrifluoroborate | Potassium (phenoxymethyl)trifluoroborate | 85% | acs.org |

Classical organometallic reagents are common precursors for the synthesis of organotrifluoroborates. nih.govorganic-chemistry.org The general pathway involves the reaction of an organolithium, organocuprate, or Grignard reagent with a trialkyl borate, such as trimethyl borate or triisopropyl borate. This transmetalation step generates a boronate ester intermediate, which is then converted to the final potassium organotrifluoroborate salt by treatment with KHF₂. bldpharm.comnih.gov

For example, primary alkyltrifluoroborates can be readily accessed by adding an alkyl Grignard reagent to trimethyl borate, followed by the standard KHF₂ workup. nih.gov This method provides a straightforward entry to a variety of simple and functionalized alkyltrifluoroborates.

Stereoselective Synthesis and Isomer Control (E/Z Isomerism)

Controlling the stereochemistry of the double bond in alkenyltrifluoroborates is crucial for their application in stereospecific synthesis, such as the construction of conjugated dienes via Suzuki-Miyaura cross-coupling. acs.org

The synthesis of the (E)-isomer, such as this compound, is often more straightforward. Standard hydroboration of a terminal alkyne typically yields the trans-alkenylboron derivative, which corresponds to the (E)-isomer. nih.gov

Conversely, accessing the (Z)-isomer requires a more specialized strategy. A highly effective method involves the hydroboration of an alkynyl pinacolboronate with a sterically hindered borane, such as dicyclohexylborane. This is followed by a chemoselective protodeboronation of the resulting vinyl-1,1-diboronate intermediate using a mild acid like acetic acid. nih.gov This sequence selectively removes one boron moiety, affording the cis-alkenyl pinacolboronate. Subsequent treatment with KHF₂ provides the desired potassium (Z)-alkenyltrifluoroborate with high isomeric purity. nih.gov

The utility of these stereochemically defined isomers is demonstrated in palladium-catalyzed cross-coupling reactions, which proceed with near-perfect stereoretention. acs.orgresearchgate.net

| Alkenyltrifluoroborate Isomer | Alkenyl Bromide Isomer | Diene Product Isomer | Yield | Stereospecificity | Reference |

| Potassium (E)-4-phenyl-1-but-1-enyl trifluoroborate | (E)-1-bromo-5-chloropent-1-ene | (3E,5E)-9-chloronona-3,5-dienylbenzene | 86% | >99% | acs.org |

| Potassium (E)-4-phenyl-1-but-1-enyl trifluoroborate | (Z)-1-bromo-5-chloropent-1-ene | (3Z,5E)-9-chloronona-3,5-dienylbenzene | 88% | >99% | acs.org |

| Potassium (Z)-4-phenyl-1-but-1-enyltrifluoroborate | (E)-1-bromo-5-chloropent-1-ene | (3E,5Z)-9-chloronona-3,5-dienylbenzene | 85% | >99% | acs.org |

| Potassium (Z)-4-phenyl-1-but-1-enyltrifluoroborate | (Z)-1-bromo-5-chloropent-1-ene | (3Z,5Z)-9-chloronona-3,5-dienylbenzene | 86% | >99% | acs.org |

Scalability and Process Optimization in Synthesis

The successful transition of synthetic methodologies from the laboratory bench to industrial-scale production hinges on robust and optimized processes. For this compound and its analogues, scalability and process optimization are critical for ensuring economic viability, safety, and consistent product quality. Research in this area has focused on several key aspects, including the large-scale synthesis of precursors, the optimization of reaction conditions to maximize yield and purity, and the development of efficient purification strategies.

A significant advancement in the scalable synthesis of potassium organotrifluoroborates is the development of a continuous flow process for the production of key precursors. For instance, a continuous flow method has been successfully employed to produce potassium bromomethyltrifluoroborate, a versatile starting material for various functionalized trifluoroborates, on a kilogram scale. This approach offers substantial advantages over traditional batch processes in terms of safety, efficiency, and resource utilization, with a team of three individuals reportedly producing approximately 100 kg of the precursor in less than four weeks. Such advancements in precursor synthesis are pivotal for the large-scale availability of more complex analogues.

Process optimization for the synthesis of potassium alkenyltrifluoroborates and their subsequent cross-coupling reactions often involves a systematic screening of various parameters. The choice of catalyst, ligand, base, and solvent system can dramatically influence the reaction's efficiency and selectivity. For the synthesis of related potassium alkoxymethyltrifluoroborates, optimization of the nucleophilic substitution reaction revealed that using three equivalents of the alkoxide was necessary for an efficient transformation.

Furthermore, purification of the final trifluoroborate salts can present a significant challenge on a larger scale. The low solubility of some potassium organotrifluoroborates in common organic solvents can complicate the removal of inorganic byproducts. To address this, researchers have developed effective purification techniques. Continuous Soxhlet extraction has been successfully used to isolate alkoxymethyltrifluoroborates in excellent yields by overcoming solubility issues. Another common challenge is the removal of byproducts from the conversion of boronic esters to trifluoroborate salts, such as pinacol. An improved method involves the azeotropic removal of pinacol with water under reduced pressure, which provides the desired potassium trifluoroborates in high purity (>95%) and nearly quantitative yields, irrespective of the product's nature. Similarly, for haloalkyltrifluoroborates synthesized via hydroboration, a streamlined two-pot procedure where the crude intermediate boronic acid is converted to the trifluoroborate salt allows for the effective removal of the disiloxane (B77578) byproduct through trituration.

The pH of the reaction medium has also been identified as a critical process parameter in the synthesis of some potassium organotrifluoroborates. In the development of a manufacturing-scale synthesis of potassium 2-fluoro-6-hydroxyphenyltrifluoroborate, controlling the pH was crucial for improving the yield and robustness of the process, ultimately enabling scale-up to over 10 kg.

While specific data on the large-scale synthesis of this compound is not extensively detailed in the literature, the optimization studies on analogous compounds provide a clear framework for its potential process development. The following tables illustrate typical optimization parameters investigated for related potassium organotrifluoroborate syntheses.

Table 1: Optimization of Reaction Conditions for the Synthesis of Potassium Azidoalkyltrifluoroborates

| Entry | Catalyst (10 mol%) | Solvent | Temperature (°C) | Reaction Time (h) | Conversion (%) |

| 1 | Cu powder | DMSO-d6 | 80 | 48 | 67 |

| 2 | CuCN | DMSO-d6 | 80 | 3 | 100 (84% isolated yield) |

| 3 | CuBr | DMSO-d6 | 80 | 1.5 | 100 (88% isolated yield) |

| 4 | CuI | DMSO-d6 | 80 | 1 | 100 (90% isolated yield) |

| 5 | CuI | DMSO-d6 | rt | 48 | 82 |

| 6 | CuI | D2O | 80 | 24 | trace |

| 7 | CuI | CD3CN | 75 | 24 | trace |

This table demonstrates the screening of different copper catalysts and reaction conditions for the synthesis of potassium azidoalkyltrifluoroborates, a class of functionalized organotrifluoroborates.

Table 2: Yields of Potassium Haloalkyltrifluoroborates Using a Streamlined Two-Pot Procedure

| Entry | Haloalkene | Product | Yield (%) |

| 1 | 3-Bromo-1-propene | Potassium 3-bromopropyltrifluoroborate | 78 |

| 2 | 4-Bromo-1-butene | Potassium 4-bromobutyltrifluoroborate | 85 |

| 3 | 5-Bromo-1-pentene | Potassium 5-bromopentyltrifluoroborate | 89 |

| 4 | 6-Chloro-1-hexene | Potassium 6-chlorohexyltrifluoroborate | 82 |

| 5 | 7-Bromo-1-heptene | Potassium 7-bromoheptyltrifluoroborate | 88 |

This table showcases the effectiveness of an optimized, sequential two-pot procedure for the synthesis of various potassium haloalkyltrifluoroborate salts, highlighting the high yields achievable through improved purification methods.

These examples underscore the importance of methodical process optimization and the development of scalable techniques to facilitate the broader application of this compound and its analogues in synthetic chemistry.

Reactivity and Transformative Applications in Organic Synthesis

Transition Metal-Catalyzed Cross-Coupling Reactions

Potassium (E)-but-2-en-1-yltrifluoroborate, a member of the air- and moisture-stable potassium organotrifluoroborate family, has emerged as a versatile and effective nucleophilic partner in transition metal-catalyzed cross-coupling reactions. These reagents offer significant advantages over other organoboron compounds, such as boronic acids, due to their enhanced stability, ease of handling, and often-superior performance in challenging coupling reactions. organic-chemistry.orgnih.govorganic-chemistry.org Their utility is particularly pronounced in palladium- and nickel-catalyzed transformations for the construction of carbon-carbon bonds.

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, and potassium alkenyltrifluoroborates, including the (E)-but-2-en-1-yl variant, are highly effective substrates in these transformations. Palladium catalysts are particularly efficient in mediating the coupling of the butenyl group onto various electrophilic partners.

The palladium-catalyzed cross-coupling of potassium alkenyltrifluoroborates with a wide array of aryl and heteroaryl electrophiles proceeds with moderate to excellent yields. organic-chemistry.orgnih.gov This transformation is compatible with various electrophilic partners, including electron-rich and electron-poor aryl bromides, aryl chlorides, and aryl triflates. organic-chemistry.orgorganic-chemistry.org The reaction generally demonstrates broad functional group tolerance, leaving moieties such as esters, ketones, and nitriles intact. organic-chemistry.org

Effective catalytic systems have been developed to facilitate this coupling. A common system employs PdCl2(dppf)·CH2Cl2 as the catalyst with a base, such as cesium carbonate (Cs2CO3) or tert-butylamine (t-BuNH2), in a suitable solvent mixture like isopropanol-water or tetrahydrofuran-water. organic-chemistry.orgnih.gov For the more challenging aryl and heteroaryl chlorides, catalyst systems using a palladacycle precatalyst with a specialized ligand like (S)-Binap have proven effective, often requiring higher temperatures (120 °C) in a solvent such as DMF. organic-chemistry.org These optimized conditions allow for high yields and selectivity in the synthesis of butenylated aromatic and heteroaromatic compounds. organic-chemistry.org

Table 1: Palladium-Catalyzed Suzuki-Miyaura Coupling of Alkenyltrifluoroborates with Aryl/Heteroaryl Electrophiles Note: Data is representative of the reactivity of potassium alkenyltrifluoroborates.

| Electrophile | Catalyst System | Base | Solvent | Yield (%) |

| 4-Bromobenzonitrile | PdCl₂(dppf)·CH₂Cl₂ | t-BuNH₂ | i-PrOH/H₂O | 95 |

| 4-Chloroacetophenone | Palladacycle/(S)-Binap | Cs₂CO₃ | DMF | 91 organic-chemistry.org |

| 2-Bromopyridine | PdCl₂(dppf)·CH₂Cl₂ | t-BuNH₂ | i-PrOH/H₂O | 85 organic-chemistry.org |

| Methyl 4-bromobenzoate | PdCl₂(dppf)·CH₂Cl₂ | t-BuNH₂ | i-PrOH/H₂O | 98 organic-chemistry.org |

| 1-Bromo-4-nitrobenzene | PdCl₂(dppf)·CH₂Cl₂ | t-BuNH₂ | i-PrOH/H₂O | 89 organic-chemistry.org |

The utility of this compound extends to coupling reactions with sp²- and sp³-hybridized electrophiles under palladium catalysis.

Alkenyl Electrophiles: The reaction with alkenyl bromides provides a highly efficient and stereoselective route to conjugated dienes. organic-chemistry.org The palladium-catalyzed coupling of potassium (E)-alkenyltrifluoroborates with either (E)- or (Z)-alkenyl bromides proceeds with retention of the double bond geometry of both coupling partners. organic-chemistry.org This stereospecificity is crucial for the synthesis of isomerically pure dienes. Optimal conditions for this transformation often involve a catalyst system of palladium(II) acetate (Pd(OAc)2) with triphenylphosphine (PPh3) and cesium carbonate as the base in a THF-water solvent system. organic-chemistry.org This method tolerates a variety of functional groups on both the trifluoroborate and the alkenyl bromide. organic-chemistry.org

Alkyl Electrophiles: While nickel catalysis is generally preferred for coupling alkenyl nucleophiles with alkyl electrophiles, some examples of palladium-catalyzed variants exist. However, these reactions are less common and often limited to unhindered E-alkenylboronic acids. nih.govacs.org The cross-coupling of potassium alkyltrifluoroborates with alkenyl bromides has been more extensively studied and shown to be effective, typically using a PdCl2(dppf)·CH2Cl2 catalyst with Cs2CO3 in aqueous toluene. researchgate.net

Table 2: Stereoselective Suzuki-Miyaura Coupling of Potassium Alkenyltrifluoroborates with Alkenyl Bromides Note: Data illustrates the stereospecific synthesis of conjugated dienes.

| Alkenyltrifluoroborate | Alkenyl Bromide | Product Stereochemistry | Yield (%) |

| Potassium (E)-Styryltrifluoroborate | (E)-β-Bromostyrene | (E,E)-1,4-Diphenyl-1,3-butadiene | 95 organic-chemistry.org |

| Potassium (E)-Styryltrifluoroborate | (Z)-β-Bromostyrene | (E,Z)-1,4-Diphenyl-1,3-butadiene | 84 organic-chemistry.org |

| Potassium (Z)-Styryltrifluoroborate | (E)-β-Bromostyrene | (Z,E)-1,4-Diphenyl-1,3-butadiene | 81 organic-chemistry.org |

| Potassium (Z)-Styryltrifluoroborate | (Z)-β-Bromostyrene | (Z,Z)-1,4-Diphenyl-1,3-butadiene | 70 organic-chemistry.org |

Nickel catalysis provides a powerful and complementary approach for the cross-coupling of this compound, particularly with saturated alkyl electrophiles, a transformation that is often challenging for palladium catalysts.

A general and highly effective method for the nickel-catalyzed alkenylation of unactivated alkyl halides using potassium alkenyltrifluoroborates has been developed. nih.govacs.org This reaction allows for the formation of C(sp²)-C(sp³) bonds using nearly stoichiometric amounts of the air- and moisture-stable trifluoroborate salt. nih.govacs.org The protocol is applicable to a broad range of primary and secondary alkyl bromides and iodides. With slight modifications to the reaction conditions, even the less reactive alkyl chlorides can be successfully coupled. acs.org

A key feature of this transformation is its stereospecificity; the geometry of the double bond in the alkenyltrifluoroborate is retained in the final product. nih.govacs.org The reaction demonstrates significant functional group tolerance, with esters, nitriles, and ketones being compatible with the reaction conditions. nih.gov This method represents a major advance, as previous protocols often required a large excess of the organoboron reagent, which was typically limited to less stable boronic acids. acs.org

Table 3: Nickel-Catalyzed Alkenylation of Alkyl Halides with Potassium Alkenyltrifluoroborates Note: Data is representative of the scope of the Ni-catalyzed coupling.

| Alkenyltrifluoroborate | Alkyl Halide | Ligand | Yield (%) |

| Potassium (E)-Styryltrifluoroborate | 1-Iodooctane | Bathophenanthroline | 92 nih.govacs.org |

| Potassium (E)-Dec-1-enyltrifluoroborate | 1-Bromo-3-phenylpropane | Bathophenanthroline | 85 nih.govacs.org |

| Potassium Vinyltrifluoroborate | Ethyl 6-bromohexanoate | Bathophenanthroline | 81 nih.govacs.org |

| Potassium (E)-Styryltrifluoroborate | 1-Chloro-3-phenylpropane | L-Prolinol | 70 acs.org |

| Potassium Propenyltrifluoroborate (Z/E = 95/5) | 1-Bromooctane | Bathophenanthroline | 78 (Z/E = 95/5) acs.org |

The success of the nickel-catalyzed alkenylation of alkyl electrophiles is highly dependent on the choice of ligand and base. nih.govacs.org Extensive screening of reaction parameters has led to the identification of optimized systems for different classes of electrophiles. acs.org

For the coupling of alkyl bromides and iodides, a catalyst system composed of NiBr2·glyme and bathophenanthroline as the ligand was found to be optimal. acs.org The choice of base is critical to the reaction's efficiency. High-throughput experimentation revealed that the base's counterion has a significant impact, with sodium hexamethyldisilazide (NaHMDS) providing superior yields compared to lithium (LiHMDS) or potassium (KHMDS) analogues. nih.gov It was determined that at least three equivalents of the base are necessary to achieve a sufficient rate of hydrolysis of the trifluoroborate salt, which is a key step in the catalytic cycle. nih.gov

When coupling more challenging and less reactive alkyl chlorides, a different ligand is required. The combination of Ni(COD)2 and L-prolinol was found to effectively catalyze the reaction, albeit requiring slightly higher temperatures and a modest excess of the trifluoroborate nucleophile. acs.orgnih.gov This demonstrates the crucial role of the ligand in promoting the desired reactivity and achieving good yields with challenging substrates. nih.gov

Table 4: Summary of Ligand and Base Effects in Ni-Catalyzed Alkenylation

| Parameter | Observation | Impact on Reactivity |

| Ligand | Bathophenanthroline is optimal for alkyl bromides/iodides. acs.orgnih.gov | Promotes efficient coupling with more reactive electrophiles. |

| L-Prolinol is required for alkyl chlorides. acs.orgnih.gov | Enables coupling with less reactive electrophiles. | |

| Base Counterion | Na⁺ (from NaHMDS) gives superior yields to Li⁺ or K⁺. nih.gov | Significantly enhances reaction efficiency. |

| Base Stoichiometry | At least 3 equivalents are necessary. nih.gov | Ensures a sufficient rate of trifluoroborate hydrolysis for transmetalation. |

Nickel-Catalyzed Cross-Coupling Reactions

Stereospecificity and Regioselectivity Retention

In organic synthesis, stereospecificity and regioselectivity are crucial concepts that dictate the three-dimensional arrangement and positional orientation of atoms in a reaction product, respectively. A stereospecific reaction is one where stereoisomeric starting materials yield products that are also stereoisomers of each other, meaning the stereochemistry of the reactant directly determines the stereochemistry of the product. masterorganicchemistry.comreddit.com This is often observed in concerted mechanisms, such as the SN2 reaction, where a single, defined pathway leads to a specific stereochemical outcome. youtube.com

Regioselectivity, on the other hand, refers to the preference for bond formation at one specific position over other possible positions. masterorganicchemistry.com For instance, in elimination reactions, the formation of the more substituted double bond (Zaitsev's rule) is a common example of regioselectivity. reddit.com

This compound, also known as potassium (E)-crotyltrifluoroborate, is a valuable reagent in palladium-catalyzed cross-coupling reactions where the retention of its inherent stereochemistry and regiochemistry is a key feature. Asymmetric reactions involving this compound have been described, highlighting its utility in constructing chiral molecules. For example, in Suzuki-Miyaura-type couplings with aryl and 1-alken-1-yl bromides, the reaction can proceed with high regioselectivity, favoring the γ-adduct, and with retention of the (E)-configuration of the double bond. acs.org The choice of catalyst and ligands, such as Josiphos-type ligands, is critical in controlling the stereochemical and regiochemical outcome of these transformations. acs.org This predictable reactivity allows for the synthesis of complex molecules with precise control over the newly formed carbon-carbon bonds.

Copper-Mediated Cross-Coupling Reactions (e.g., C-O, C-N, C-S Bond Formation)

Copper-catalyzed cross-coupling reactions have become indispensable tools for the formation of carbon-heteroatom bonds, offering a cost-effective and less toxic alternative to palladium-based systems. nih.govresearchgate.net These reactions, often referred to as Ullmann-type couplings, have been significantly improved by the development of various ligands that allow the transformations to proceed under milder conditions. researchgate.net Potassium organotrifluoroborates have emerged as effective coupling partners in these reactions for forming C-O, C-N, and C-S bonds. frontierspecialtychemicals.comorganic-chemistry.org

While specific examples detailing the use of this compound in all these copper-mediated reactions are not extensively documented, the general reactivity of organotrifluoroborates provides a strong precedent. For instance, the copper(II)-catalyzed N-arylation of amines with potassium aryltrifluoroborate salts proceeds without the need for an external ligand or base, showcasing a simplified and efficient protocol for C-N bond formation. organic-chemistry.org Similarly, copper-catalyzed methods have been developed for the coupling of thiols with aryl iodides and bromides, demonstrating C-S bond formation. semanticscholar.org The reaction of diaryl ditellurides with potassium aryltrifluoroborate salts, catalyzed by copper, also underscores the versatility of this methodology. researchgate.net These established protocols suggest that this compound can serve as a competent partner in forming C-O, C-N, and C-S bonds under appropriate copper-catalyzed conditions.

| Coupling Type | Catalyst System | Nucleophile | Substrate Class | Key Features |

| C-N Bond | Copper(II) acetate | Aliphatic amines, anilines | Potassium aryltrifluoroborates | Ligand-less, base-free, tolerates a broad range of functional groups. organic-chemistry.org |

| C-S Bond | Copper(I) iodide / Amino acid ligand | Aliphatic and aromatic thiols | Aryl iodides and bromides | Mild reaction conditions. semanticscholar.org |

| C-O Bond | Copper catalyst | Phenols, alcohols | Aryl halides | Modern methods allow for milder conditions than traditional Ullmann reactions. frontierspecialtychemicals.com |

Homocoupling Reactions

Homocoupling, the reaction of two identical molecules to form a symmetrical product, can sometimes occur as a side reaction in cross-coupling protocols. In the context of reactions involving potassium organotrifluoroborates, homocoupling of the organoboron species can be observed. For example, under photoredox conditions designed for the alkylation of imines, the formation of bibenzyl from potassium benzyltrifluoroborate was detected as a minor byproduct resulting from the homocoupling of the generated benzyl radical. nih.gov This indicates that under conditions that generate radical intermediates from the organotrifluoroborate, dimerization to a homocoupled product is a possible reaction pathway. While often undesirable, understanding the conditions that favor homocoupling can be important for optimizing the desired cross-coupling reaction and minimizing byproduct formation.

Functional Group Transformations and Derivatizations

Potassium organotrifluoroborates are valued not only for their role in cross-coupling reactions but also for their stability, which allows for chemical modifications on other parts of the molecule while preserving the carbon-boron bond. nih.gov This stability enables a range of functional group transformations and derivatizations.

Oxidative Functionalization (e.g., Dihydroxylation of Olefins, Aryl Fluorination)

The robust nature of the trifluoroborate moiety allows it to withstand oxidative conditions that might cleave other types of organoboron compounds. nih.gov This tolerance has been exploited in the cis-dihydroxylation of olefin-containing potassium organotrifluoroborates. Using a catalytic amount of osmium tetroxide (OsO₄) with N-methylmorpholine N-oxide (NMO), unsaturated trifluoroborates can be converted to their corresponding diols in moderate to excellent yields. nih.govorganic-chemistry.org This reaction proceeds while keeping the valuable trifluoroborate group intact, and the resulting diols can be used directly in subsequent cross-coupling reactions. nih.govorganic-chemistry.org

Another significant oxidative functionalization is aryl fluorination. Although this compound is an alkenyltrifluoroborate, studies on aryltrifluoroborates demonstrate the principle of converting a C-B bond to a C-F bond. The synthesis of aryl fluorides from potassium aryltrifluoroborates has been achieved using reagents like Selectfluor® in the presence of an iron(III) chloride mediator or through copper(II) triflate-mediated fluorination with potassium fluoride (B91410). researchgate.netnih.gov These methods provide pathways to fluorinated compounds under relatively mild conditions. researchgate.netnih.gov

| Transformation | Reagents | Substrate Type | Product | Yield Range |

| cis-Dihydroxylation | cat. OsO₄, NMO | Olefin-containing organotrifluoroborates | Diol-containing organotrifluoroborates | Moderate to Excellent nih.govorganic-chemistry.org |

| Aryl Fluorination | Selectfluor®, FeCl₃ | Potassium aryltrifluoroborates | Aryl Fluorides | Moderate to Good researchgate.net |

| Aryl Fluorination | Cu(OTf)₂, KF | Potassium aryltrifluoroborates | Aryl Fluorides | Broad substrate scope nih.gov |

Halodeboronation Reactions (e.g., Chlorodeboronation)

Halodeboronation is a process where the carbon-boron bond is cleaved and replaced with a carbon-halogen bond. This transformation provides a direct route to organohalides from organoboron compounds. Specifically, the chlorodeboronation of potassium organotrifluoroborates can be accomplished under metal-free conditions. nih.gov Using common and inexpensive chlorinating agents like sodium hypochlorite (NaOCl) or trichloroisocyanuric acid (TCICA), a variety of aryl- and vinyltrifluoroborates can be converted into their corresponding chlorides in good to excellent yields. nih.gov The reaction is typically fast and can be performed in a simple solvent system like ethyl acetate and water, making it a practical and accessible method for synthesizing organochlorides. nih.gov

Amination Reactions

The conversion of organoboron compounds into amines is a highly valuable transformation, given the prevalence of the amino group in pharmaceuticals and other biologically active molecules. whiterose.ac.uk Several methods exist for the amination of organotrifluoroborates. One approach involves the reaction of potassium trifluoroborate salts with silicon tetrachloride (SiCl₄) and azides to yield the corresponding amine. whiterose.ac.uk Another strategy is the copper-catalyzed Chan-Lam amination reaction, which couples organoboron reagents with various nitrogen nucleophiles. whiterose.ac.uk Furthermore, radical-based methods have been developed; for example, under photoredox catalysis, potassium alkyltrifluoroborates can generate alkyl radicals that add to imines, resulting in the synthesis of α-alkylated amines. nih.gov These diverse amination protocols highlight the utility of this compound as a precursor to allylic amines.

Sulfone Synthesis via Radical Reactions with Sulfur Dioxide

While the direct "bora-ene" reaction of this compound with sulfur dioxide is not extensively documented, the synthesis of sulfones from potassium alkyltrifluoroborates and a sulfur dioxide source can be effectively achieved through photoredox-catalyzed radical reactions. These transformations typically involve a three-component reaction, which is initiated by the generation of an alkyl radical from the corresponding potassium alkyltrifluoroborate under visible-light irradiation in the presence of a photocatalyst. This alkyl radical is then trapped by sulfur dioxide to form an alkylsulfonyl radical. This reactive intermediate subsequently engages with a third component, such as an allylic bromide or an alkene, to yield the desired sulfone product. This method provides a mild and efficient pathway for the construction of carbon-sulfur bonds.

A general representation of this photocatalytic three-component reaction is the formation of diverse allylic sulfones from potassium alkyltrifluoroborates, sulfur dioxide, and allylic bromides. This process is typically facilitated by a photocatalyst like 9-mesityl-10-methyl acridinium perchlorate and proceeds at room temperature under visible light. The reaction demonstrates good functional group tolerance, making it a versatile tool for sulfone synthesis.

Alkynylation and Alkenylation Reactions (e.g., α-Vinylation of Aldehydes)

This compound is a valuable reagent for alkenylation reactions, particularly in the context of carbon-carbon bond formation with carbonyl compounds. One of the notable applications is the diastereoselective crotylation of aldehydes. This reaction, often catalyzed by a Lewis acid such as boron trifluoride etherate (BF₃·OEt₂), allows for the addition of the crotyl group from the trifluoroborate salt to the aldehyde. The geometry of the trifluoroborate is crucial, as Potassium (E)-crotyltrifluoroborate selectively yields the anti-homoallylic alcohol with high diastereoselectivity.

In addition to Lewis acid catalysis, these reactions can also be promoted under milder conditions. For instance, the use of 18-crown-6 as a catalyst in a biphasic aqueous medium allows for the efficient crotylation of a variety of aldehydes at room temperature, providing the corresponding homoallylic alcohols in high yields. nih.gov

While specific examples detailing the use of this compound in the α-vinylation of aldehydes are not prevalent in the reviewed literature, the broader class of potassium organotrifluoroborates has been employed in such transformations. For instance, the enantioselective α-vinylation of aldehydes has been accomplished through the synergistic combination of copper and chiral amine catalysis with vinyl iodonium triflate salts. princeton.edu Although this demonstrates the general utility of organoboron compounds in α-vinylation, further research is needed to fully explore the specific role of the (E)-but-2-en-1-yl variant in this context. Information regarding the use of this compound in alkynylation reactions is currently limited in the scientific literature.

Radical-Mediated Transformations (e.g., α-Thioalkyl Radical Generation by Photoredox Catalysis)

Potassium trifluoroborates have gained significant traction as precursors for carbon-centered radicals under photoredox catalysis. nih.govnih.gov The process typically involves the single-electron oxidation of the trifluoroborate salt by an excited photocatalyst, leading to the formation of a transient radical species. These radicals can then participate in a variety of synthetic transformations, including conjugate additions and radical-radical coupling reactions. nih.govnih.govresearchgate.net

While the generation of radicals from potassium trifluoroborates is well-established, the specific application of this compound for the generation of α-thioalkyl radicals via photoredox catalysis is not extensively detailed in the available literature. However, related transformations have been reported, such as the visible-light-mediated thiol-ene and thiol-yne reactions, which proceed via a radical pathway involving a thiyl radical adding to an unsaturated bond. mdpi.com Another relevant transformation is the intermolecular atom transfer thiosulfonylation of alkenes, which is achieved through a combination of gold and photoredox catalysis. This reaction allows for the introduction of both a thio group and a sulfonyl group across a double bond. These examples highlight the potential for generating and utilizing sulfur-containing radicals in conjunction with organoboron chemistry, though direct generation of an α-thioalkyl radical from this compound remains a specific area for future investigation.

Stereoselective and Enantioselective Transformations

This compound has proven to be a highly effective reagent in stereoselective and enantioselective synthesis, offering excellent control over the formation of chiral centers.

One of the most significant applications is in the diastereoselective crotylation of aldehydes. As mentioned previously, the reaction of Potassium (E)-crotyltrifluoroborate with various aldehydes, promoted by Lewis acids like BF₃·OEt₂, consistently produces the corresponding anti-homoallylic alcohols with high levels of diastereoselectivity. nih.gov This stereochemical outcome is a direct consequence of the (E)-geometry of the crotyltrifluoroborate.

| Aldehyde | Product | Yield (%) | Diastereomeric Ratio (anti:syn) |

|---|---|---|---|

| 4-Nitrobenzaldehyde (B150856) | 1-(4-Nitrophenyl)-2-methylbut-3-en-1-ol | 89 | 96:4 |

Furthermore, this compound is utilized in the rhodium-catalyzed enantioselective 1,2-addition to imines, providing a powerful method for the synthesis of chiral allylic amines. organic-chemistry.orgokstate.edu In these reactions, a chiral diene ligand is used in conjunction with a rhodium catalyst to achieve high enantioselectivity. The reaction of various potassium alkenyltrifluoroborates, including the (E)-but-2-en-1-yl variant, with N-tosyl aryl aldimines furnishes the desired chiral allylic amines in good yields and with excellent enantiomeric excess (ee). organic-chemistry.orgokstate.edu This method is notable for its ability to generate di-, tri-, and tetrasubstituted allylic amines while preserving the geometry of the double bond. organic-chemistry.org

| Aldimine Substrate | Alkenyltrifluoroborate | Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|

| N-Tosylbenzaldimine | This compound | 85 | 95 |

| N-Tosyl-(4-methoxybenzaldimine) | This compound | 92 | 96 |

These examples underscore the utility of this compound as a reagent for constructing complex molecular architectures with a high degree of stereochemical control.

Mechanistic Investigations and Reaction Pathway Elucidation

Catalytic Cycles and Intermediate Species Identification

The reaction of Potassium (E)-but-2-en-1-yltrifluoroborate follows the general catalytic cycle of a Suzuki-Miyaura cross-coupling, which involves a palladium catalyst cycling between Pd(0) and Pd(II) oxidation states. yonedalabs.comyoutube.com The cycle consists of three fundamental steps: oxidative addition, transmetalation, and reductive elimination.

Oxidative Addition : The cycle initiates with the insertion of a coordinatively unsaturated Pd(0) complex into the carbon-halide (or pseudohalide) bond of an electrophile (e.g., an aryl bromide). This step forms a square planar Pd(II) intermediate, trans-[ArPd(L)₂X]. yonedalabs.comnih.gov The rate of this step is dependent on the electrophile, with reactivity generally following the order I > Br > OTf >> Cl. yonedalabs.com

Transmetalation : This is the turnover-limiting step in many Suzuki-Miyaura reactions and involves the transfer of the organic group (the (E)-but-2-en-1-yl moiety) from the boron atom to the Pd(II) center. nih.gov Unlike boronic acids, the trifluoroborate salt is unreactive towards transmetalation in its native state. Activation is required, which is typically achieved under basic, aqueous conditions. organic-chemistry.orgnih.gov The trifluoroborate anion ([R-BF₃]K) is believed to slowly hydrolyze in the presence of a base (like Cs₂CO₃ or K₃PO₄) and water to form a more reactive intermediate, such as a difluorohydroxyborate ([R-BF₂(OH)]K) or the corresponding boronic acid (R-B(OH)₂). nih.govresearchgate.net This activated boron species then reacts with the Pd(II) complex. Two main pathways for transmetalation have been proposed:

The Oxo-Palladium Pathway : The halide ligand on the Pd(II) complex is exchanged for a hydroxide (B78521) or alkoxide from the base, forming a palladium-hydroxo complex, trans-[ArPd(L)₂(OH)]. This species readily reacts with the boronic acid to transfer the organic group. nih.govacs.org

The Boronate Pathway : The activated boronic acid reacts with the base to form a boronate anion, [R-B(OH)₃]⁻, which then displaces the halide on the trans-[ArPd(L)₂X] complex. nih.govacs.org Stoichiometric studies suggest the reaction of a palladium hydroxo complex with a boronic acid is significantly faster, implicating the oxo-palladium pathway as the dominant mechanism in many systems. acs.org The resulting intermediate is a diorganopalladium(II) complex, trans-[ArPd(L)₂R].

Reductive Elimination : The final step involves the reductive elimination of the two organic groups from the Pd(II) center, forming the new carbon-carbon bond of the final product and regenerating the active Pd(0) catalyst, which can re-enter the catalytic cycle. nih.govnih.gov This step is typically fast and irreversible.

Transition State Analysis and Energy Profiles

Computational studies, primarily using Density Functional Theory (DFT), have provided significant insight into the energetics of the Suzuki-Miyaura reaction pathway. While specific energy profiles for this compound are not extensively documented, analyses of analogous systems provide a clear framework.

These computational models highlight that the transition state for transmetalation involves the formation of a new bond between the palladium center and the transferring carbon atom, alongside the cleavage of the C-B bond. The geometry of this transition state is critical for determining the stereochemical outcome of the reaction, as discussed in section 4.5.

Role of Catalysts, Ligands, and Solvents

The efficiency, selectivity, and scope of the coupling reaction involving this compound are profoundly influenced by the choice of catalyst, ligand, and solvent.

Catalysts : Palladium sources such as Pd(OAc)₂, Pd₂(dba)₃, and pre-formed complexes like PdCl₂(dppf) are commonly used. nih.govorganic-chemistry.orgnih.gov These Pd(II) or Pd(0) sources are reduced in situ to generate the active Pd(0) catalyst that enters the catalytic cycle. yonedalabs.com For challenging substrates, highly active catalysts are necessary to promote efficient oxidative addition and prevent side reactions.

Ligands : The choice of ligand, typically a phosphine (B1218219), is paramount for stabilizing the palladium center and modulating its reactivity. For coupling reactions involving sp³-hybridized organoborons, bulky and electron-rich monodentate phosphine ligands are often superior. nih.gov Ligands such as tri-tert-butylphosphine (B79228) (P(t-Bu)₃), RuPhos, and XPhos have proven effective in promoting the coupling of alkyltrifluoroborates by facilitating both the transmetalation and the final reductive elimination step, while minimizing side reactions like β-hydride elimination. nih.govorganic-chemistry.org

Solvents : The solvent system plays a crucial role in solubilizing the reagents, stabilizing intermediates, and influencing reaction rates. hes-so.ch Suzuki-Miyaura reactions of organotrifluoroborates are typically run in a biphasic mixture of an organic solvent (e.g., toluene, THF, dioxane) and water. organic-chemistry.orghes-so.ch Water is essential for the hydrolysis of the trifluoroborate to its active form. researchgate.net The choice of organic solvent can affect catalyst stability and selectivity. nih.govresearchgate.net For example, polar aprotic solvents like DMF have been shown to alter the selectivity in some systems, though this effect is complex and not solely dependent on the dielectric constant. nih.gov

The interplay between these components is critical for achieving high yields and selectivities, as summarized in the following table for a related reaction.

Table 1: Effect of Ligand and Solvent on Suzuki-Miyaura Coupling of a Secondary Alkyltrifluoroborate

| Catalyst/Ligand | Solvent | Base | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Pd(OAc)₂ / RuPhos | Toluene/H₂O | K₂CO₃ | 85 | 92 |

| Pd(OAc)₂ / SPhos | Toluene/H₂O | K₂CO₃ | 85 | 88 |

| PdCl₂(dppf) | THF/H₂O | Cs₂CO₃ | 80 | 75 |

| Pd(OAc)₂ / P(t-Bu)₃ | Dioxane/H₂O | K₃PO₄ | 100 | 85 |

This table presents representative data adapted from studies on secondary alkyltrifluoroborates to illustrate general trends. nih.govorganic-chemistry.orgnih.gov

Influence of Counterions and Additives (e.g., Molecular Sieves)

The specific formulation of the reaction mixture, including counterions and additives, has a significant impact on the reaction mechanism and outcome.

Counterions : The potassium (K⁺) counterion of the trifluoroborate salt and the cation of the inorganic base (e.g., Cs⁺ from Cs₂CO₃, K⁺ from K₃PO₄) can influence the reaction. researchgate.net The cation can affect the solubility of the base and the aggregation state of the palladium catalyst. In some cases, cesium bases (like Cs₂CO₃ or CsF) provide superior results, which is often attributed to the higher solubility of cesium salts and the ability of the large, soft Cs⁺ ion to promote key steps in the catalytic cycle. researchgate.net The trifluoroborate anion ([BF₃]⁻) itself is key to the reagent's stability, protecting the C-B bond from premature degradation until it is activated under the reaction conditions. upenn.eduresearchgate.net

Additives :

Molecular Sieves : The inclusion of additives like powdered molecular sieves can be beneficial. While water is necessary for the activation of the trifluoroborate, excess water can lead to catalyst decomposition and other side reactions. Molecular sieves act as dehydrating agents, precisely controlling the amount of water present in the reaction medium. arkema.com This control can lead to improved reaction efficiency, higher yields, and better stereocontrol. researchgate.netresearchgate.net

Stereochemical and Regiochemical Control Mechanisms

For an allylic substrate like this compound, controlling regioselectivity and stereoselectivity is a central challenge. The coupling can occur at two different positions, and the geometry of the double bond can be affected.

Regioselectivity : The crotyl group can couple at the α-carbon (C1) to give a branched product or at the γ-carbon (C3) to give a linear product, often with isomerization of the double bond. The regiochemical outcome is highly dependent on the reaction conditions, particularly the ligand and the electronic properties of the coupling partner. researchgate.net In one study involving the coupling of potassium crotyltrifluoroborate with aroyl chlorides, electron-withdrawing groups on the aryl ring favored the formation of the linear, isomerized (γ) product, while electron-donating groups favored the branched (α) product. researchgate.net This suggests that the electronic nature of the palladium intermediate influences the position of attack.

Stereoselectivity : The (E)-configuration of the double bond in the starting material can either be retained or isomerize to the (Z)-configuration in the product. Achieving high stereoretention is often a primary goal. The transmetalation step is generally understood to proceed with retention of configuration at the carbon center being transferred. nih.govlibretexts.org For alkenyltrifluoroborates, Suzuki-Miyaura couplings are often stereospecific, preserving the geometry of the double bond from the starting material to the product. nih.govrichmond.edu However, the potential for isomerization exists, particularly through pathways involving π-allyl palladium intermediates. The choice of ligand is critical in preventing such isomerization and ensuring a stereoretentive outcome. researchgate.net Studies on related secondary alkyltrifluoroborates have shown that the stereochemical course (retention vs. inversion) can be dictated by the electronic properties of the phosphine ligand. nih.govresearchgate.net

Table 2: Regio- and Stereochemical Control in Allylic Suzuki-Miyaura Couplings

| Ligand | Coupling Partner | γ/α Ratio | E/Z Ratio |

|---|---|---|---|

| D-t-BPF | Aryl Halide (electron-neutral) | >98:2 | >98:2 (E) |

| Josiphos | Aryl Halide (electron-neutral) | >98:2 | >98:2 (E) |

| PPh₃ | Aroyl Chloride (electron-poor) | >95:5 (γ-product) | (Isomerized) |

| PPh₃ | Aroyl Chloride (electron-rich) | >5:95 (α-product) | (Retained) |

This table synthesizes findings from related crotyl and allyl trifluoroborate systems to illustrate the principles of selectivity control. researchgate.netacs.org

Spectroscopic and Advanced Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the characterization of potassium (E)-but-2-en-1-yltrifluoroborate. Analysis of ¹H, ¹³C, ¹⁹F, and ¹¹B NMR spectra provides a complete picture of the molecule's structure. For analysis, Dimethyl sulfoxide-d₆ (DMSO-d₆) is a commonly utilized solvent due to the good solubility of potassium organotrifluoroborates. nih.gov

Proton (¹H) NMR

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the vinylic and allylic protons of the butenyl group. The (E)-configuration of the double bond is confirmed by the magnitude of the coupling constant between the vinylic protons.

The expected signals are:

A doublet of doublets for the proton at the C2 position, coupled to the protons at C1 and C3.

A multiplet for the proton at the C3 position, coupled to the protons at C2 and C4.

A doublet for the methylene (B1212753) protons (C1) adjacent to the trifluoroborate group, which may exhibit coupling to the ¹¹B and ¹⁹F nuclei.

A doublet for the methyl protons (C4) at the end of the butenyl chain.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

|---|---|---|---|

| H1 | ~1.5 - 1.7 | d | J(H1,H2) ≈ 7-9 |

| H2 | ~5.2 - 5.5 | m | J(H2,H3) ≈ 15 (trans), J(H2,H1) ≈ 7-9 |

| H3 | ~5.0 - 5.3 | m | J(H3,H2) ≈ 15 (trans), J(H3,H4) ≈ 6-7 |

| H4 | ~1.6 - 1.8 | d | J(H4,H3) ≈ 6-7 |

Carbon (¹³C) NMR

The ¹³C NMR spectrum provides further confirmation of the carbon skeleton. A key feature is the signal for the carbon atom bonded to the boron, which typically appears as a broad signal due to quadrupolar relaxation of the attached boron nucleus. nih.gov

The expected signals are:

A signal for the C1 carbon, which will be broad due to coupling with the boron atom.

Two distinct signals for the vinylic carbons, C2 and C3.

A signal for the methyl carbon, C4.

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C1 | ~25-35 (broad) |

| C2 | ~130-135 |

| C3 | ~120-125 |

| C4 | ~18-20 |

Fluorine (¹⁹F) NMR

The ¹⁹F NMR spectrum of potassium organotrifluoroborates is a powerful tool for characterization. nih.gov For this compound, a single, often broad, resonance is expected for the three equivalent fluorine atoms. This signal's chemical shift is characteristic of the trifluoroborate moiety. In some cases, coupling to the ¹¹B nucleus can be observed, resulting in a quartet. nih.gov The chemical shifts for the fluorine atoms in organotrifluoroborates typically appear in the range of -129 to -141 ppm. researchgate.net

| Fluorine | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (¹J(¹⁹F, ¹¹B), Hz) |

|---|---|---|---|

| -BF₃ | ~ -135 to -140 | s (or q) | ~60-70 |

Boron (¹¹B) NMR

The ¹¹B NMR spectrum displays a characteristic signal for the boron atom in the trifluoroborate anion. Due to coupling with the three attached fluorine atoms, the signal typically appears as a quartet. The chemical shift provides information about the electronic environment of the boron atom. The use of specific pulse sequences can lead to better resolution and the observation of ¹¹B–¹⁹F coupling constants. nih.gov

| Boron | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (¹J(¹¹B, ¹⁹F), Hz) |

|---|---|---|---|

| ¹¹B | ~3.0 - 5.0 | q | ~60-70 |

Mass Spectrometry (MS) Techniques

Electrospray Ionization High-Resolution Mass Spectrometry (ESI-HRMS)

Electrospray ionization high-resolution mass spectrometry (ESI-HRMS) is a crucial technique for determining the elemental composition of this compound. Operating in the negative ionization mode is typical for organotrifluoroborates, allowing for the observation of the trifluoroborate anion. nih.govnih.gov The high resolution of the measurement allows for the determination of the exact mass with high accuracy, typically within 5 ppm, which provides unambiguous confirmation of the molecular formula. nih.gov

The expected observation in the ESI-HRMS spectrum is the anion [(E)-C₄H₇BF₃]⁻, resulting from the loss of the potassium cation.

| Ion Formula | Calculated m/z | Ionization Mode |

|---|---|---|

| [C₄H₇BF₃]⁻ | 123.0546 | Negative |

Hyphenated Techniques (e.g., LC-HRMS/MS)

Liquid chromatography coupled with high-resolution tandem mass spectrometry (LC-HRMS/MS) is a powerful technique for the characterization of organotrifluoroborates. For a compound like this compound, electrospray ionization (ESI) in the negative ion mode is particularly effective. This method allows for the direct observation of the trifluoroborate anion, [(E)-C4H7BF3]⁻, providing a clear signal for the molecular anion of interest. nih.gov

High-resolution mass spectrometry (HRMS) offers the significant advantage of providing exact mass measurements, which are crucial for confirming the elemental composition of novel compounds or for identifying them in complex mixtures. Accuracies within 5 ppm can be achieved, which is a stringent requirement for unambiguous formula determination. nih.gov In a typical LC-HRMS/MS experiment, the parent ion is selected and subjected to collision-induced dissociation (CID) to generate a fragmentation pattern. This pattern provides structural information, further confirming the identity of the compound. For the [(E)-C4H7BF3]⁻ anion, fragmentation would likely involve the loss of fluoride (B91410) (F⁻) or hydrogen fluoride (HF), and cleavage of the carbon-boron bond.

Table 1: Predicted LC-HRMS/MS Data for this compound Anion

| Ion | Predicted m/z | Description |

|---|---|---|

| [(E)-C₄H₇BF₃]⁻ | 123.0575 | Parent molecular anion |

| [C₄H₇BF₂] | 104.0526 | Fragment from loss of F |

Note: The predicted m/z values are calculated based on monoisotopic masses and serve as representative examples for analytical method development.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The IR spectrum of this compound, a crystalline solid, would be characterized by several key absorption bands. pitt.edu The presence of the trifluoroborate group ([BF₃]⁻) gives rise to strong and broad absorption bands, which are characteristic of B-F stretching vibrations. The (E)-alkenyl group also presents distinct signals.

The key vibrational modes expected are:

C-H stretching: The sp² C-H bonds of the double bond will show stretching vibrations typically above 3000 cm⁻¹. The sp³ C-H stretches of the methyl group will appear just below 3000 cm⁻¹.

C=C stretching: The carbon-carbon double bond stretch for a trans-alkene is expected in the 1665-1675 cm⁻¹ region.

C-H bending: An out-of-plane C-H bending vibration for the trans-alkene is characteristic and strong, appearing around 960-975 cm⁻¹.

B-F stretching: The B-F bonds in the trifluoroborate anion are a dominant feature, typically showing very strong and broad absorptions in the 950-1250 cm⁻¹ region. researchgate.netresearchgate.net

C-B stretching: The carbon-boron bond stretch is weaker and can be found in the 1130-1300 cm⁻¹ range, often overlapping with other absorptions.

Table 2: Predicted Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

|---|---|---|

| ~3020 | Medium | =C-H Stretch |

| ~2925 | Medium-Weak | C-H Stretch (CH₃) |

| ~1670 | Medium-Weak | C=C Stretch (trans) |

| ~1450 | Medium | C-H Bend (CH₃) |

| 950 - 1250 | Strong, Broad | B-F Stretch |

Note: These are predicted values based on standard IR correlation tables and data from related organoboron compounds.

Chromatographic Separation and Analysis Techniques

Liquid Chromatography (LC)

As a polar, ionic salt, this compound is well-suited for analysis by liquid chromatography. In reversed-phase liquid chromatography (RPLC), retention can be challenging on standard C18 columns due to the compound's high polarity. However, methods can be optimized using columns with polar-embedded or polar-endcapped stationary phases, which provide better retention for polar analytes. The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with an acidic modifier such as formic acid to improve peak shape.

Table 3: Representative Reversed-Phase LC Method Parameters

| Parameter | Condition |

|---|---|

| Column | Polar-endcapped C18 (e.g., 100 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% to 95% B over 10 minutes |

| Flow Rate | 0.3 mL/min |

| Detector | UV (210 nm) or Mass Spectrometer |

Gas Chromatography (GC)

Direct analysis of this compound by gas chromatography is not feasible. The compound is a salt with a high melting point and is non-volatile, making it unsuitable for the high temperatures of the GC inlet and column. To be analyzed by GC, the compound would first need to be converted into a volatile derivative. This derivatization step would target the polar trifluoroborate moiety, but such procedures are complex and not standard practice for this class of compounds.

Table 4: Gas Chromatography Applicability

| Analyte | Direct GC Analysis | Rationale |

|---|

Supercritical Fluid Chromatography (SFC)

Supercritical fluid chromatography (SFC) has emerged as a powerful technique for the analysis of polar compounds. Using supercritical carbon dioxide as the primary mobile phase, SFC offers benefits such as high efficiency and reduced analysis times. For a polar compound like this compound, a polar co-solvent (modifier) such as methanol would be required to achieve elution and good peak shape. A variety of stationary phases can be used in SFC, with polar phases like those used in HILIC being particularly effective. wikipedia.orgresearchgate.net

Table 5: Potential Supercritical Fluid Chromatography (SFC) Method Parameters

| Parameter | Condition |

|---|---|

| Column | 2-Ethylpyridine (e.g., 150 x 3.0 mm, 2.7 µm) |

| Mobile Phase | Supercritical CO₂ with a Methanol gradient (5% to 40%) |

| Additive | 0.1% Ammonium Hydroxide (B78521) in Methanol |

| Flow Rate | 2.0 mL/min |

| Back Pressure | 150 bar |

| Detector | UV or Mass Spectrometer |

Theoretical and Computational Studies

Quantum Chemical Calculations (e.g., DFT, M06-2X)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the properties of molecules. Functionals like M06-2X are often chosen for their accuracy in describing non-covalent interactions and thermochemistry in main-group elements.

Molecular Geometry Optimization

The first step in a computational study is typically the optimization of the molecular geometry to find the lowest energy structure. For the (E)-but-2-en-1-yltrifluoroborate anion, this process would involve calculating the bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface.

This analysis would confirm the "E" configuration of the double bond and determine the spatial arrangement of the trifluoroborate group relative to the butenyl chain. For instance, studies on similar organotrifluoroborate salts have used DFT methods to determine their optimized structures in both the gas phase and in solution.

Table 1: Hypothetical Optimized Geometrical Parameters for the (E)-but-2-en-1-yltrifluoroborate Anion

| Parameter | Bond/Angle | Hypothetical Value |

| Bond Length | C1-C2 | 1.34 Å |

| Bond Length | C2-C3 | 1.50 Å |

| Bond Length | C3-B | 1.60 Å |

| Bond Length | B-F | 1.40 Å |

| Bond Angle | C1-C2-C3 | 125° |

| Bond Angle | C2-C3-B | 115° |

| Bond Angle | F-B-F | 109.5° |

| Dihedral Angle | H-C1-C2-H | 180° |

| Note: These values are illustrative and would need to be determined by actual quantum chemical calculations. |

Electronic Structure Analysis (e.g., Molecular Orbitals, Charge Distribution, Hybridization)

Once the geometry is optimized, the electronic structure can be analyzed to understand the molecule's reactivity and properties. This includes examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for predicting how the molecule will interact with other species. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability.

Analysis of the charge distribution, often using methods like Natural Bond Orbital (NBO) analysis, would reveal the partial charges on each atom. This is particularly important for understanding the nucleophilic character of the organic fragment and the nature of the carbon-boron bond. The hybridization of the atoms would also be determined, confirming the sp2 character of the double-bonded carbons and the sp3 character of the boron atom.

Vibrational Frequency Analysis and Spectroscopic Prediction

Theoretical vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of the molecule. This analysis serves two main purposes: it confirms that the optimized geometry is a true minimum on the potential energy surface (indicated by the absence of imaginary frequencies), and it allows for the assignment of vibrational modes observed in experimental spectra.

For Potassium (E)-but-2-en-1-yltrifluoroborate, this would involve identifying the characteristic stretching and bending frequencies for the C=C double bond, C-H bonds, and the B-F bonds of the trifluoroborate group.

Reaction Pathway Modeling and Transition State Identification

Computational chemistry is instrumental in modeling reaction mechanisms. For organotrifluoroborates, a key reaction is their hydrolysis to the corresponding boronic acid, which is often a necessary step before their participation in cross-coupling reactions. acs.org

Modeling the reaction pathway for the hydrolysis of this compound would involve identifying the transition state structure and calculating the activation energy for this process. This would provide insights into the reaction rate and the factors that influence it, such as the solvent and the presence of a base. acs.org

Molecular Dynamics Simulations

While quantum chemical calculations are typically performed on single molecules in a vacuum or with a simplified solvent model, molecular dynamics (MD) simulations can model the behavior of a molecule in a more realistic, explicit solvent environment over time.

An MD simulation of this compound in a solvent like water would provide information on its solvation structure, including the coordination of water molecules around the potassium ion and the trifluoroborate anion. It would also allow for the calculation of dynamic properties such as diffusion coefficients.

Quantitative Structure-Reactivity Relationship (QSAR) Modeling

Quantitative Structure-Reactivity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their reactivity in a particular process. While there are no specific QSAR models reported for this compound, one could be developed for a series of related alkenyltrifluoroborates in a reaction of interest, such as the Suzuki-Miyaura coupling. organic-chemistry.org

To build a QSAR model, a set of molecular descriptors (e.g., electronic, steric, and topological properties) would be calculated for each compound in the series. These descriptors would then be correlated with their experimentally determined reaction yields or rates to generate a predictive model. Such a model could then be used to estimate the reactivity of new, untested alkenyltrifluoroborates.

Future Research Directions and Emerging Applications

Development of Novel and Sustainable Synthetic Routes

The traditional synthesis of organotrifluoroborates often involves the reaction of boronic acids with potassium bifluoride (KHF₂). wikipedia.orgnih.gov While effective, research is actively pursuing more novel and sustainable methods to access highly functionalized organotrifluoroborates.

Key areas of development include:

Nucleophilic Substitution: A significant advancement is the use of potassium halomethyltrifluoroborates as platforms for nucleophilic substitution. This allows for the direct introduction of various functional groups, bypassing the need to prepare a corresponding boronic acid. organic-chemistry.orgorganic-chemistry.org For instance, potassium bromo- and iodomethyltrifluoroborates can be prepared and subsequently reacted with a wide array of nucleophiles. organic-chemistry.orgnih.gov